molecular formula C8H7Cl2F4N B6220706 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride CAS No. 2758003-05-1

4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride

Cat. No. B6220706
CAS RN: 2758003-05-1
M. Wt: 264
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride, commonly known as 4-CFA, is a highly fluorinated aniline derivative. It is a synthetic compound that has been used in scientific research for a variety of applications, including as a substrate for enzymes, as a fluorescent probe, and as a component of bioactive compounds. 4-CFA is a valuable tool for studying the structure and function of proteins, as it can be used to study protein-ligand interactions and to detect the presence of certain proteins in a sample. It is also used in the synthesis of biologically active compounds, such as antibiotics.

Scientific Research Applications

4-CFA has a wide range of applications in scientific research. It has been used as a substrate for enzymes, as a fluorescent probe, and as a component of bioactive compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics. 4-CFA is a valuable tool for studying the structure and function of proteins, as it can be used to study protein-ligand interactions and to detect the presence of certain proteins in a sample. It is also used in the synthesis of biologically active compounds, such as antibiotics.

Mechanism of Action

The mechanism of action of 4-CFA is not fully understood. However, it is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also thought to interact with enzymes through covalent bonding, and to act as a substrate for certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFA are not well understood. However, it is thought to interact with proteins and enzymes in a way that can influence their structure and function. It is also thought to be involved in the synthesis of biologically active compounds, such as antibiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CFA in lab experiments is its ability to interact with proteins and enzymes in a way that can influence their structure and function. It is also relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that the exact biochemical and physiological effects of 4-CFA are not yet fully understood, and that further research is needed to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research into 4-CFA. These include further investigation into its biochemical and physiological effects, as well as its mechanism of action. It would also be useful to explore its potential applications in the synthesis of biologically active compounds, such as antibiotics. Additionally, further research into its use as a fluorescent probe and its ability to interact with proteins and enzymes could lead to new and improved methods for studying these processes. Finally, research into the development of new synthesis methods for 4-CFA could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

4-CFA can be synthesized through a multi-step process. The first step is to prepare the starting material, 2-chloro-1,1,2,2-tetrafluoroethyl aniline. This is done by reacting aniline with chlorotrifluoroethyl chloride in the presence of a base, such as triethylamine. The resulting product is then reacted with hydrochloric acid to form 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with aniline in the presence of a strong acid catalyst to form the intermediate 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline. This intermediate is then reacted with hydrochloric acid to form the final product, 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride.", "Starting Materials": [ "2-chloro-1,1,2,2-tetrafluoroethanol", "aniline", "strong acid catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 2-chloro-1,1,2,2-tetrafluoroethanol and aniline to a reaction vessel.", "Step 2: Add a strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 80-100°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture to form the final product, 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride.", "Step 6: Isolate the product by filtration or other appropriate means." ] }

CAS RN

2758003-05-1

Molecular Formula

C8H7Cl2F4N

Molecular Weight

264

Purity

95

Origin of Product

United States

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